molecular formula C23H20ClN3O3S B4559107 N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide

N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B4559107
M. Wt: 453.9 g/mol
InChI Key: YVYMNCYRQWDRMA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is 453.0913904 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research has shown that derivatives of thienopyrimidine, similar to the specified compound, exhibit significant antibacterial and antimicrobial potency. For instance, Kerru et al. (2019) prepared a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds demonstrated antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) of 3.25–6.25 μg/mL, comparing favorably with standard antibiotics like Gentamicin (Kerru et al., 2019).

Synthetic Pathways and Chemical Properties

The exploration of synthetic pathways and chemical properties of thienopyrimidine derivatives is another significant application area. The crystal structures of compounds related to the target molecule have been examined, revealing insights into their molecular conformations and interactions. For example, Subasri et al. (2016) studied the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing valuable information on their intramolecular N—H⋯N hydrogen bond stabilizing the molecule's folded conformation (Subasri et al., 2016).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies offer deep insights into the electronic and structural aspects of thienopyrimidine derivatives. Mary et al. (2020) conducted vibrational spectroscopic studies and quantum mechanical investigations on benzothiazolinone acetamide analogs, potentially related to the specified compound. These studies provided data on vibrational signatures, electronic properties, and the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in material science applications (Mary et al., 2020).

Heterocyclic Chemistry and Drug Discovery

In drug discovery, the study of heterocyclic compounds like the specified molecule provides valuable insights into developing new therapeutic agents. The synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents indicate their potential utility in creating new treatments. For example, Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, which showed significant activity against fungi, bacteria, and inflammation, highlighting the compound's relevance in medicinal chemistry (Tolba et al., 2018).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-2-11-30-16-9-7-15(8-10-16)17-13-31-22-21(17)23(29)27(14-25-22)12-20(28)26-19-6-4-3-5-18(19)24/h3-10,13-14H,2,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYMNCYRQWDRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
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N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.